molecular formula C2BrClF4S2 B14581530 Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane CAS No. 61363-02-8

Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane

Cat. No.: B14581530
CAS No.: 61363-02-8
M. Wt: 279.5 g/mol
InChI Key: GNOLRSVLIYUHCT-UHFFFAOYSA-N
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Description

Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane is a complex organohalogen compound characterized by the presence of bromine, chlorine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane typically involves multiple steps, including halogenation and sulfonylation reactions. One common method involves the reaction of a suitable precursor with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive and potentially hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions

Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of less oxidized sulfur-containing compounds.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen and sulfur functionalities into target molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane involves its interaction with molecular targets through its halogen and sulfur atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of biological molecules or materials. The specific pathways involved depend on the context of its application, such as its role as a reagent in chemical reactions or its bioactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bromofluoromethane: A simpler compound with similar halogen functionalities but lacking the sulfur atoms.

    Chlorofluoromethane: Another related compound with chlorine and fluorine atoms but without bromine and sulfur.

    Trifluoromethylsulfanyl derivatives: Compounds with the trifluoromethylsulfanyl group but different halogen atoms.

Uniqueness

Bromo(chlorosulfanyl)fluoro[(trifluoromethyl)sulfanyl]methane is unique due to the combination of bromine, chlorine, fluorine, and sulfur atoms in its structure

Properties

CAS No.

61363-02-8

Molecular Formula

C2BrClF4S2

Molecular Weight

279.5 g/mol

IUPAC Name

[bromo-fluoro-(trifluoromethylsulfanyl)methyl] thiohypochlorite

InChI

InChI=1S/C2BrClF4S2/c3-1(5,10-4)9-2(6,7)8

InChI Key

GNOLRSVLIYUHCT-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SC(F)(SCl)Br

Origin of Product

United States

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